methyl N-[(1-benzyl-1H-indol-2-yl)carbonyl]-beta-alaninate
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Overview
Description
Methyl N-[(1-benzyl-1H-indol-2-yl)carbonyl]-beta-alaninate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(1-benzyl-1H-indol-2-yl)carbonyl]-beta-alaninate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Coupling with Beta-Alanine: The benzylated indole is coupled with beta-alanine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Methylation: The final step involves the methylation of the carboxyl group using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(1-benzyl-1H-indol-2-yl)carbonyl]-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at the C3 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Methyl N-[(1-benzyl-1H-indol-2-yl)carbonyl]-beta-alaninate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl N-[(1-benzyl-1H-indol-2-yl)carbonyl]-beta-alaninate involves its interaction with specific molecular targets in the body. The indole core can bind to various biological receptors, influencing cellular pathways and processes. This binding can lead to changes in gene expression, enzyme activity, and cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1H-indole-2-carboxylic acid: Similar structure but lacks the beta-alanine and methyl ester groups.
Methyl 1H-indole-2-carboxylate: Similar structure but lacks the benzyl group and beta-alanine.
Uniqueness
Methyl N-[(1-benzyl-1H-indol-2-yl)carbonyl]-beta-alaninate is unique due to its combination of the indole core, benzyl group, beta-alanine, and methyl ester. This unique structure contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C20H20N2O3 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
methyl 3-[(1-benzylindole-2-carbonyl)amino]propanoate |
InChI |
InChI=1S/C20H20N2O3/c1-25-19(23)11-12-21-20(24)18-13-16-9-5-6-10-17(16)22(18)14-15-7-3-2-4-8-15/h2-10,13H,11-12,14H2,1H3,(H,21,24) |
InChI Key |
SBLKSGLQWYNGEP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)C1=CC2=CC=CC=C2N1CC3=CC=CC=C3 |
Origin of Product |
United States |
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